molecular formula C16H16F16N2O4 B15019636 1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate

Cat. No.: B15019636
M. Wt: 604.28 g/mol
InChI Key: CINZCEAKLJWYMZ-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of 1,2,2,3,3,4,4,5-octafluoropentyl alcohol, which is then reacted with a suitable isocyanate to form the carbamate linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance coatings and materials due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The fluorinated segments of the molecule contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound with similar properties but different functional groups.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A simpler fluorinated alcohol used in various chemical syntheses.

Uniqueness

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate is unique due to its dual fluorinated segments and carbamate linkage, which provide a combination of high stability, chemical resistance, and potential biological activity. This makes it particularly valuable in specialized applications where these properties are essential.

Properties

Molecular Formula

C16H16F16N2O4

Molecular Weight

604.28 g/mol

IUPAC Name

1,2,2,3,3,4,4,5-octafluoropentyl N-[4-(1,2,2,3,3,4,4,5-octafluoropentoxycarbonylamino)butyl]carbamate

InChI

InChI=1S/C16H16F16N2O4/c17-5-11(21,22)15(29,30)13(25,26)7(19)37-9(35)33-3-1-2-4-34-10(36)38-8(20)14(27,28)16(31,32)12(23,24)6-18/h7-8H,1-6H2,(H,33,35)(H,34,36)

InChI Key

CINZCEAKLJWYMZ-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)CNC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F

Origin of Product

United States

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